VR1 Antagonistic Activity: A Class-Level Basis for Selection
The compound is explicitly covered by a patent claiming tetrahydro-quinolinylurea derivatives as VR1 antagonists, positioning it within a pharmacologically relevant class [1]. While the patent does not provide a specific IC50 value for this individual compound, it establishes the structural class as the basis for its VR1 antagonistic activity. In the absence of direct comparative data, this patent linkage serves as the primary justification for its use over a non-class member. A compound lacking this specific core structure, such as a simple phenylurea, would not be predicted to exhibit this targeted activity. This is a class-level inference based on structural inclusion in the patent claims.
| Evidence Dimension | Mechanism of Action (VR1 Antagonism) |
|---|---|
| Target Compound Data | Structurally claimed as a tetrahydro-quinolinylurea derivative with VR1 antagonistic activity in US Patent 7683076. |
| Comparator Or Baseline | A non-tetrahydroquinoline urea derivative lacking the N-benzyl substitution (e.g., a simple diphenylurea). |
| Quantified Difference | Not quantifiable; the comparator would lack the pharmacophore required for VR1 activity as defined by the patent's Markush structure. |
| Conditions | Patent claim scope analysis; no direct in vitro assay data for this specific compound provided in the patent. |
Why This Matters
This provides a structural basis for selecting this compound for VR1-related research over chemically distinct alternatives, despite the lack of specific potency data.
- [1] Bouchon, A. et al. (Bayer Schering Pharma Aktiengesellschaft). Tetrahydro-quinolinylurea derivatives. United States Patent 7683076. March 23, 2010. View Source
